5-(3,4-Difluorophenyl)-2-methylphenol
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Overview
Description
5-(3,4-Difluorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms attached to the phenyl ring and a methyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For instance, starting with 3,4-difluoronitrobenzene, the nitro group can be reduced to an amine, followed by diazotization and subsequent hydroxylation to introduce the phenol group. The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
5-(3,4-Difluorophenyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)-2-methylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Methylphenol: Lacks the fluorine atoms, resulting in different chemical and biological properties.
5-(3,4-Difluorophenyl)-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a methyl group, leading to different applications and reactivity.
Uniqueness
5-(3,4-Difluorophenyl)-2-methylphenol is unique due to the combination of fluorine atoms and a methyl group on the phenol ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-10(7-13(8)16)9-4-5-11(14)12(15)6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBEPPRNKIAGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683783 |
Source
|
Record name | 3',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-41-7 |
Source
|
Record name | 3',4'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70683783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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